![molecular formula C12H13ClN2O B1382685 5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride CAS No. 1881328-51-3](/img/structure/B1382685.png)
5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
Overview
Description
5-(Aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride, also known as AMDQ, is an organic compound that has seen a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. AMDQ is often used as a starting material in organic synthesis and can be used as a reagent or catalyst in various reactions. Its ability to form strong hydrogen bonds and its low-toxicity make it a useful compound in many different applications.
Scientific Research Applications
1. Potential Fungicidal Activity
- The compound has been studied for its potential fungicidal activity. A study by Kappe and Kappe (2009) explored the synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones, including derivatives that may exhibit fungicidal properties (Kappe & Kappe, 2009).
2. Antibacterial Applications
- This chemical has been synthesized for use in treating systemic infections, displaying potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
3. Pharmacological Evaluation for Asthma
- Pyrrolo[3,2,1-ij]quinoline derivatives, related to this compound, have been synthesized and evaluated for their activities against mediators significant in asthma. These studies include structure-activity relationships and pharmacological evaluations (Paris, Cottin, Demonchaux, Augert, Dupassieux, Lenoir, Peck, & Jasserand, 1995).
4. Diuretic Properties
- Research has also focused on its diuretic properties. For instance, the synthesis and effects of certain derivatives on urinary output were examined, showing significant diuretic effects (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
5. Synthesis of Spirocyclic Compounds
- The compound is used in the synthesis of novel spirocyclic compounds, demonstrating the versatility of its chemical structure in creating diverse molecular frameworks (Baradarani, Farshi, Khodaie, Zare Fazlelahi, Rashidi, & Joule, 2018).
6. Cancer Research and Antimalarial Activity
- A series of derivatives have been synthesized for evaluating cytotoxicity against human cancer cell lines and potential antimalarial activity (Mphahlele, Khoza, & Mabeta, 2016).
properties
IUPAC Name |
10-(aminomethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15;/h1-3,6H,4-5,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGAKGBICPLVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.